molecular formula C10H13B B1338431 (1-Bromo-2-methylpropan-2-yl)benzene CAS No. 3756-32-9

(1-Bromo-2-methylpropan-2-yl)benzene

Cat. No.: B1338431
CAS No.: 3756-32-9
M. Wt: 213.11 g/mol
InChI Key: VFTCRBRKJMKHGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Bromo-2-methylpropan-2-yl)benzene can be synthesized through various methods. One common method involves the bromination of 2-methylpropane-2-ylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at low temperatures to control the reactivity of bromine .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylpropan-2-yl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Bromo-2-methylpropan-2-yl)benzene has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylpropan-2-yl)benzene primarily involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to create diverse chemical structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Bromo-2-methylpropan-2-yl)benzene is unique due to the presence of both a tert-butyl group and a benzene ring, which imparts distinct reactivity and stability compared to other brominated compounds. This combination makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

(1-bromo-2-methylpropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTCRBRKJMKHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456612
Record name Benzene, (2-bromo-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3756-32-9
Record name (2-Bromo-1,1-dimethylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3756-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (2-bromo-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-bromo-2-methylpropan-2-yl)benzene
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